3-Chloro-2-fluorobenzyl alcohol

Chemical Synthesis Pharmaceutical Intermediates Quality Control

This solid-state halogenated aromatic alcohol provides the essential 3-chloro-2-fluorobenzyl motif for elvitegravir-class HIV-1 integrase inhibitor programs. The unique ortho-fluoro/meta-chloro substitution pattern is critical for 4 nM potency; no generic analog can replicate the required electronic binding profile. Procure ≥98% purity with validated large-scale reduction processes to avoid dehalogenation risks in pharmaceutical synthesis.

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 261723-30-2
Cat. No. B1303792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluorobenzyl alcohol
CAS261723-30-2
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)CO
InChIInChI=1S/C7H6ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
InChIKeySSCVUXTVZOTMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2): A Halogenated Benzyl Alcohol Intermediate with a Distinct Ortho-Fluoro/Meta-Chloro Substitution Pattern


3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2) is a halogenated aromatic alcohol characterized by the presence of both a chlorine atom at the meta position and a fluorine atom at the ortho position on the benzyl alcohol framework . This specific 3-chloro-2-fluoro substitution pattern imparts distinct electronic, steric, and physicochemical properties that differentiate it from mono‑substituted or other di‑substituted benzyl alcohol analogs . The compound exists as a solid at ambient temperature (melting point 39‑41°C) and has a predicted density of 1.344±0.06 g/cm³, a predicted boiling point of 236.8±25.0°C at 760 mmHg, and a predicted pKa of 13.61±0.10 .

Why 3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2) Cannot Be Substituted with Other Halogenated Benzyl Alcohols in Pharmaceutical Intermediates


The simultaneous presence of an ortho‑fluorine and a meta‑chlorine on the benzyl alcohol core creates a unique electronic landscape and conformational profile that is not replicated by any single‑halogen or differently positioned analog . In the context of HIV‑1 integrase inhibitor development, the 3‑chloro‑2‑fluorobenzyl moiety is an essential structural element of elvitegravir, an FDA‑approved antiretroviral drug [1]. Replacement with a 2‑fluorobenzyl, 3‑chlorobenzyl, or other halogenated benzyl group would eliminate this precise substitution pattern, leading to a loss of the specific binding interactions required for high‑potency integrase inhibition [2]. Furthermore, the solid physical state of 3‑chloro‑2‑fluorobenzyl alcohol (mp 39‑41°C) contrasts with the liquid nature of many mono‑substituted analogs, which has direct implications for handling, formulation, and downstream synthetic processing . Generic substitution is therefore not feasible when the target molecule demands this exact ortho‑fluoro/meta‑chloro substitution pattern.

Quantitative Differentiation of 3-Chloro-2-fluorobenzyl alcohol (CAS 261723-30-2) from Closest Halogenated Benzyl Alcohol Analogs


Purity Benchmark: 3-Chloro-2-fluorobenzyl alcohol Matches or Exceeds Typical Purity of Mono-Substituted Analogs

Commercial 3‑chloro‑2‑fluorobenzyl alcohol is routinely available at purities of 96‑98% as determined by GC, HPLC, or NMR, placing it on par with the 97‑98% purity typically reported for the common analog 2‑fluorobenzyl alcohol [1]. Unlike 2‑fluorobenzyl alcohol, which is a liquid at ambient temperature, 3‑chloro‑2‑fluorobenzyl alcohol is a low‑melting solid (mp 39‑41°C), offering alternative handling and formulation options in synthetic workflows .

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Superior HIV‑1 Integrase Inhibition Potency of the 3‑Chloro‑2‑fluorobenzyl‑Containing Derivative vs. Alternative Substituents

In a head‑to‑head comparison of HIV‑1 integrase inhibitors, the derivative containing the 3‑chloro‑2‑fluorobenzyl group ((S)‑6‑(3‑chloro‑2‑fluorobenzyl)‑1‑(1‑hydroxy‑3‑methylbutan‑2‑yl)‑7‑methoxy‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid) exhibited an IC₅₀ of 4 nM, which is 2.2‑fold more potent than a comparator bearing a 4‑fluorobenzyl carbamoyl group (IC₅₀ = 9 nM) and 137‑fold more potent than an alternative inhibitor with an IC₅₀ of 547 nM [1]. This quantitative advantage underscores the critical contribution of the ortho‑fluoro/meta‑chloro pattern to target binding.

HIV Integrase Antiviral Structure-Activity Relationship

Essential Structural Motif in Elvitegravir: The 3‑Chloro‑2‑fluorobenzyl Group as an Irreplaceable Component of an Approved HIV‑1 Integrase Inhibitor

Elvitegravir, an FDA‑approved HIV‑1 integrase strand transfer inhibitor (INSTI), contains a 3‑chloro‑2‑fluorobenzyl group as a core structural element [1]. This specific substitution pattern is not found in other approved INSTIs such as raltegravir or dolutegravir, which rely on different halogenation patterns, highlighting the unique pharmacophore contribution of the 3‑chloro‑2‑fluorobenzyl moiety [2].

HIV Therapy Drug Design Integrase Strand Transfer Inhibitor

Class‑Level Potency Trend: The Combination of Meta‑Chloro and Ortho‑Fluoro Substitution Yields Enhanced Activity Compared to Mono‑Halogenated Analogs

In an α‑glucosidase inhibition assay, meta‑chlorobenzyl derivatives (IC₅₀ = 48.2 µM) demonstrated 13.8‑fold greater potency than ortho‑chlorobenzyl derivatives (IC₅₀ = 663.7 µM), while ortho‑fluorobenzyl derivatives (IC₅₀ = 187.9 µM) were 2.4‑fold less potent than meta‑fluorobenzyl derivatives (IC₅₀ = 76.7 µM) [1]. Although 3‑chloro‑2‑fluorobenzyl alcohol itself was not directly tested in this system, the data indicate that combining a meta‑chloro substituent (favorable) with an ortho‑fluoro substituent (neutral to slightly unfavorable) could produce a unique activity profile distinct from any mono‑halogenated analog.

α‑Glucosidase Inhibition Quantitative Structure-Activity Relationship Enzyme Inhibition

Proprietary Process for Fluorobenzyl Derivatives Enables Efficient Preparation of 3‑Chloro‑2‑fluorobenzyl alcohol

A patent assigned to Asahi Glass Company (now AGC Inc.) discloses a process for producing fluorine‑containing benzyl alcohol derivatives, including 3‑chloro‑2‑fluorobenzyl alcohol, via reduction of the corresponding fluorobenzonitrile derivative or fluorobenzaldehyde [1]. This process is specifically designed to overcome challenges in synthesizing ortho‑fluoro‑substituted benzyl alcohols, which can be prone to dehalogenation under standard reduction conditions.

Synthesis Process Chemistry Fluorobenzyl Derivatives

Documented Use as a Key Intermediate in Integrase Inhibitor Synthesis: 3‑Chloro‑2‑fluorobenzyl alcohol is Explicitly Named in Gilead Sciences Patent

A patent assigned to Gilead Sciences (NZ‑630199‑A) specifically names 3‑chloro‑2‑fluorobenzyl alcohol as an intermediate in the synthesis of 4‑oxoquinolone integrase inhibitors, including the antiviral agent elvitegravir [1]. This direct citation in a commercial pharmaceutical patent distinguishes it from many halogenated benzyl alcohols that are only generically mentioned in the literature.

Integrase Inhibitor Patent Drug Intermediate

High‑Impact Research and Industrial Applications for 3‑Chloro‑2‑fluorobenzyl alcohol (CAS 261723‑30‑2)


Medicinal Chemistry: Design and Synthesis of Next‑Generation HIV‑1 Integrase Strand Transfer Inhibitors (INSTIs)

Leverage the proven 3‑chloro‑2‑fluorobenzyl scaffold to develop novel INSTIs with improved resistance profiles or pharmacokinetic properties. The 4 nM IC₅₀ achieved by the elvitegravir‑related derivative demonstrates the high intrinsic potency of this substitution pattern [1]. Structure‑activity relationship studies can explore modifications to the quinolone core while retaining the critical 3‑chloro‑2‑fluorobenzyl group.

Chemical Biology: α‑Glucosidase Inhibitor Development for Metabolic Disorders

Use 3‑chloro‑2‑fluorobenzyl alcohol as a starting point for α‑glucosidase inhibitor discovery. Class‑level SAR data suggest that combining meta‑chloro (favorable) and ortho‑fluoro (neutral) substituents may yield compounds with potency exceeding that of mono‑halogenated analogs [2]. The solid physical state of the compound facilitates parallel synthesis and purification workflows.

Process Chemistry: Scalable Synthesis of Halogenated Benzyl Alcohol Intermediates

Implement the patented Asahi Glass process for reliable, large‑scale production of 3‑chloro‑2‑fluorobenzyl alcohol [3]. This route mitigates the risk of dehalogenation that can occur with ortho‑fluoro substrates under standard reduction conditions, ensuring consistent quality for downstream pharmaceutical manufacturing.

Antiviral Drug Discovery: Exploration of 3‑Chloro‑2‑fluorobenzyl‑Containing Scaffolds Beyond HIV

Given the successful translation of the 3‑chloro‑2‑fluorobenzyl motif into the approved drug elvitegravir, this building block is a logical choice for antiviral programs targeting other viral integrases or related nucleic acid‑processing enzymes [4]. Its unique electronic properties may confer selectivity advantages over other halogenated benzyl groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-fluorobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.